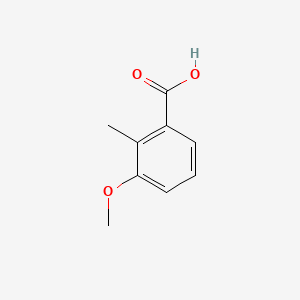

3-Methoxy-2-methylbenzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCISVSOTKMFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427374 | |

| Record name | 3-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-06-0 | |

| Record name | 3-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-2-MethylBenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Distinguished Member of the Benzoic Acid Family

3-Methoxy-2-methylbenzoic acid belongs to the vast class of benzoic acid derivatives, which are characterized by a benzene (B151609) ring attached to a carboxylic acid group. The specific placement of a methoxy (B1213986) group at the third position and a methyl group at the second position of the benzene ring imparts distinct chemical properties that set it apart from other derivatives. nih.gov This unique substitution pattern influences the molecule's electronic and steric environment, making it a valuable building block in targeted chemical transformations.

The acidity of this compound is a key characteristic influenced by its substituents. The electron-donating nature of the methoxy group tends to decrease the acidity when compared to unsubstituted benzoic acid. This modulation of electronic properties is a critical factor in its application in various chemical reactions.

A Key Player in Synthesis and Material Innovation

Established Synthetic Routes and Reaction Mechanisms

The synthesis of this compound can be achieved through several established pathways, each with distinct mechanisms and applications. These routes include regioselective methods like ortho-metalation, classical reactions such as etherification and hydrolysis, and optimized techniques for large-scale industrial production.

Regioselective Synthesis via Ortho Metalation Approaches

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective synthesis of substituted benzoic acids, including precursors to this compound. organic-chemistry.orgnih.gov This methodology leverages the directing capability of the carboxylate group, which, despite being a moderate activator, allows for high regioflexibility in aromatic metalation. acs.org

The core principle involves the deprotonation of an aromatic ring at a position ortho (adjacent) to a directing group. In the context of methoxybenzoic acids, both the methoxy (B1213986) and carboxylic acid groups can act as directing groups. The choice of base and reaction conditions is critical for controlling which position is metalated. nih.gov For instance, in the metalation of 2-methoxybenzoic acid, using s-butyllithium (s-BuLi) with N,N,N′,N′-tetramethylethylenediamine (TMEDA) at -78°C in tetrahydrofuran (B95107) (THF) directs deprotonation exclusively to the C3 position, ortho to the carboxylate group. organic-chemistry.orgacs.orgnih.gov Conversely, using a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) can reverse this regioselectivity. organic-chemistry.orgacs.orgnih.gov

This precise control allows for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids that are otherwise difficult to access. acs.orgnih.gov The resulting lithiated intermediate can then be reacted with an electrophile (such as methyl iodide) to introduce the desired substituent, in this case, a methyl group at the C2 position, to form the target acid structure.

| Reagent System | Directing Group | Site of Metalation | Research Finding |

| s-BuLi/TMEDA | Carboxylate | Ortho to Carboxylate | Achieves exclusive deprotonation at the position adjacent to the carboxylate. organic-chemistry.orgnih.gov |

| n-BuLi/t-BuOK | Methoxy | Ortho to Methoxy | Reverses the regioselectivity, directing metalation to the position ortho to the methoxy group. organic-chemistry.orgnih.gov |

| LTMP | Carboxylate & Methoxy | Between Directing Groups | In m-anisic acid, directs metalation to the position between the two groups. nih.gov |

Etherification and Hydrolysis Pathways

Classical organic reactions, including etherification and hydrolysis, provide alternative routes to this compound. A common pathway involves the etherification of a corresponding hydroxybenzoic acid. google.com

One such synthesis starts from 2-methyl-3-hydroxybenzoic acid. This precursor is subjected to an etherification reaction, typically using a methylating agent like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base, to convert the hydroxyl group (-OH) into a methoxy group (-OCH₃). google.comgoogle.com This method is straightforward but depends on the availability of the hydroxybenzoic acid precursor.

Industrial Scale Preparation Techniques and Optimization

For industrial production, efficiency, cost, and safety are paramount. Several methods have been developed and optimized for the large-scale synthesis of this compound.

A prominent industrial method starts with 3-chloro-o-xylene. google.com This process involves two main steps:

Oxidation: The 3-chloro-o-xylene is oxidized to form the intermediate 2-methyl-3-chlorobenzoic acid. This is achieved by passing oxygen through a mixture of the starting material, a C₂-C₆ organic acid, and a cobalt-manganese-bromine or cobalt-bromine composite catalyst. The reaction is typically run at temperatures between 100°C and 210°C and pressures of 0.1 to 3 MPa. google.com

Methoxylation: The resulting 2-methyl-3-chlorobenzoic acid is then reacted with sodium methoxide (B1231860) in an aprotic polar organic solvent. This nucleophilic aromatic substitution replaces the chlorine atom with a methoxy group to yield the final product. google.com

This technique is favored for its simple process, short production cycle, high yield, and lower cost, making it suitable for industrial adaptation. google.com

Another patented process focuses on preparing 3-alkoxy-2-methylbenzoic acids from substituted naphthalenes. The method involves heating the naphthalene (B1677914) derivative with alkali metal hydroxides at high temperatures (e.g., 275-280°C) and pressure, followed by alkylation of the resulting 3-hydroxy-2-methylbenzoic acid intermediate. google.com Optimization of this process aims to reduce the large quantities of alkalis and waste salts generated during workup by avoiding the isolation of the intermediate, thereby streamlining the reaction. google.com

| Parameter | Optimized Range | Purpose |

| Temperature (Oxidation) | 150-160°C | To ensure efficient reaction kinetics while maintaining control. google.com |

| Pressure (Oxidation) | 1-1.5 MPa | To maintain the reactants in the liquid phase and increase oxygen solubility. google.com |

| Catalyst | Co-Mn-Br or Co-Br composite | To facilitate the selective oxidation of the methyl group. google.com |

| Reaction Time (Oxygen) | 1-12 hours | To drive the reaction to completion. google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. This involves developing sustainable methods that use fewer hazardous substances, utilize renewable resources, and reduce waste.

Development of Sustainable Production Methods

Recent innovations in synthetic chemistry offer pathways to more sustainable production. One promising area is the use of novel reaction media to replace volatile and often toxic organic solvents. For instance, quartz sand has been demonstrated as a recyclable, solid-phase medium for Suzuki-Miyaura coupling reactions, which can be used to form carbon-carbon bonds. acs.orgacs.org This solvent-free approach not only reduces waste but can also simplify product purification. acs.org Applying such a methodology to the synthesis of precursors for this compound could significantly enhance its environmental profile.

Another green strategy involves optimizing catalyst systems. The development of ligand-free catalysts or highly efficient catalysts that can be used in very small quantities and recycled over multiple runs reduces both cost and waste. acs.org For example, a synthesis of p-anisic acid, a related compound, was developed with a low E-factor (environmental factor), indicating minimal waste generation per kilogram of product, and utilized recyclable solvents. researchgate.net

Utilization of Renewable Resources and Waste Minimization Strategies

Waste minimization is a cornerstone of green chemistry. This can be achieved through process optimization and the strategic use of materials. rowan.edu A key metric for evaluating the environmental impact of a chemical process is the E-factor, which is the ratio of the mass of waste to the mass of the desired product. researchgate.net

In the context of this compound synthesis, waste can be minimized by:

Recycling Solvents and Catalysts: As demonstrated in the green synthesis of p-anisic acid, recovering and reusing solvents and catalysts can drastically reduce the waste stream. researchgate.net The use of quartz sand as a reaction medium also allows for the catalyst to be recovered and reused for multiple cycles. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting reactants into the final product.

Byproduct Valorization: Recovering and finding applications for byproducts, which might otherwise be discarded as waste, can improve the economic and environmental viability of a process. acs.org

The shift towards bio-based feedstocks and microbial-assisted degradation represents a frontier in sustainable chemical production, aiming to create circular economies where waste from one process becomes a resource for another. zlb.de

Derivatization and Functionalization of the this compound Core Structure

The unique structural arrangement of this compound, featuring methoxy, methyl, and carboxylic acid functionalities on a benzene (B151609) ring, provides a versatile platform for a wide array of chemical modifications. These transformations enable the synthesis of diverse derivatives with applications in asymmetric catalysis and medicinal chemistry.

Synthesis of Chiral Compounds and Stereoselective Transformations

The strategic positioning of the methoxy and methyl groups on the benzoic acid core plays a crucial role in directing stereoselective reactions, making it a valuable precursor for the synthesis of chiral molecules.

This compound is a key component in the preparation of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. fishersci.at These catalysts are renowned for their ability to facilitate the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. organic-chemistry.orgsigmaaldrich.com The process involves the reaction of the acid with a chiral amino alcohol, followed by treatment with a borane (B79455) source. The resulting oxazaborolidine catalyst creates a chiral environment that directs the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer. organic-chemistry.org The methoxy and methyl groups on the benzoic acid moiety influence the steric and electronic properties of the catalyst, thereby impacting its activity and the level of enantioselectivity achieved. This methodology is a cornerstone of modern asymmetric synthesis, providing access to a wide range of enantiomerically enriched secondary alcohols, which are important building blocks for pharmaceuticals and other fine chemicals. organic-chemistry.orgsigmaaldrich.com

Table 1: Application of this compound in CBS Catalysis

| Catalyst System | Reactant | Product | Key Feature |

| Corey-Bakshi-Shibata (CBS) Oxazaborolidine | Prochiral Ketones | Chiral Alcohols | High enantioselectivity in asymmetric reduction. organic-chemistry.orgsigmaaldrich.com |

The utility of this compound extends to the enantioselective synthesis of other important classes of chiral molecules. fishersci.at Its derivatives are employed in methodologies for producing α-hydroxy acids and α-amino acids, which are fundamental constituents of many biologically active compounds. fishersci.atuchicago.edunih.gov For instance, CBS catalysts derived from this acid have been utilized in the enantioselective reduction of α-keto esters to yield α-hydroxy esters, which can then be hydrolyzed to the corresponding α-hydroxy acids. Furthermore, strategies for the asymmetric synthesis of α-amino acids have been developed that leverage the stereodirecting influence of chiral auxiliaries or catalysts derived from this compound. organic-chemistry.org

In a different application, this benzoic acid derivative has been used in the synthesis of C2 symmetrical ferrocenyl diols. fishersci.at These compounds, which possess both planar and central chirality, are of interest in materials science and as ligands in asymmetric catalysis. nih.govrsc.org The synthesis often involves a stereoselective reduction or addition step where the chiral environment is established by a reagent derived from this compound.

A powerful application of catalysts derived from this compound is in the desymmetrization of prochiral or meso compounds. fishersci.at A notable example is the synthesis of (S)-4-hydroxycyclohexenone. fishersci.atthieme-connect.com This reaction involves the enantioselective reduction of a prochiral diketone or a related meso substrate. The CBS catalyst, incorporating the 3-methoxy-2-methylbenzoyl group, selectively reduces one of the two prochiral carbonyl groups, leading to the formation of the chiral hydroxycyclohexenone with high enantiomeric excess. thieme-connect.comrsc.orgrsc.org This desymmetrization strategy provides an efficient route to valuable chiral building blocks that can be further elaborated into more complex molecules, including natural products. nih.gov

Formation of Hydrazide Derivatives and Related Analogues

The carboxylic acid functionality of this compound is readily converted into a variety of derivatives, including hydrazides. These are typically synthesized by first converting the carboxylic acid to its corresponding methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate. orientjchem.orgnih.gov The resulting 3-methoxy-2-methylbenzohydrazide (B1451617) can serve as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other analogues. For example, it can be reacted with aldehydes or ketones to form hydrazones, which have been investigated for their diverse biological activities. orientjchem.org Furthermore, more complex hydrazide derivatives, such as N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, have been synthesized and are used as intermediates in the preparation of agrochemicals. chemicalbook.comclearsynth.com

Table 2: Synthesis of Hydrazide Derivatives

| Starting Material | Reagents | Product | Application |

| This compound | 1. SOCl₂ or MeOH/H⁺2. H₂NNH₂·H₂O | 3-Methoxy-2-methylbenzohydrazide | Intermediate for hydrazones, heterocycles. orientjchem.orgnih.gov |

| This compound | Various | N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide | Intermediate for insecticides. chemicalbook.comclearsynth.com |

Exploration of Novel Substitution and Functional Group Interconversion Reactions

Beyond derivatization of the carboxylic acid group, the aromatic ring of this compound is amenable to substitution reactions, and the existing functional groups can be interconverted. For instance, electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, although the directing effects of the existing methoxy and methyl groups must be considered.

Functional group interconversions are also a key strategy for expanding the synthetic utility of this compound. The methoxy group can potentially be cleaved to yield a hydroxyl group, as demonstrated in the synthesis of 3-hydroxy-2-methylbenzoic acid from related methoxy-substituted precursors. google.comrasayanjournal.co.in This transformation opens up another avenue for derivatization via the newly formed phenolic hydroxyl group. Conversely, the methyl group could be a target for oxidation to a hydroxymethyl or formyl group under specific conditions, although this can be challenging to achieve selectively. The carboxylic acid itself can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. These transformations significantly broaden the range of accessible derivatives from the this compound core structure.

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Methoxy 2 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Methoxy-2-methylbenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

In ¹H NMR spectroscopy, the proton signals of this compound appear at specific chemical shifts, which are influenced by the electronic environment of the protons. For instance, the methoxy (B1213986) group (-OCH₃) typically shows a singlet at approximately 3.8–4.0 ppm. The aromatic protons on the benzene (B151609) ring produce signals that can confirm the substitution pattern through their integration and coupling patterns. Quantitative ¹H-NMR (q¹H-NMR) has been effectively used to monitor the biotransformation of benzoate (B1203000) derivatives, providing a direct measure of substrate conversion and metabolite formation. oup.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carboxylic acid carbon is typically observed at a downfield chemical shift of around 170 ppm, while the methoxy carbon appears at approximately 55 ppm. The chemical shifts of the aromatic carbons further confirm the substitution pattern on the benzene ring.

For related substituted benzoic acids, such as 2-methyl- and 3-methoxybenzoic acid, NMR has been used to identify them as substrates for dioxygenase systems and to characterize the resulting cis-diol metabolites. oup.com The analysis of various benzoic acid derivatives by NMR helps in understanding the influence of different substituents on their chemical and biological properties. researchgate.netmdpi.comhmdb.cachemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for Methoxybenzoic Acid Isomers

| Compound Name | Predicted ¹H NMR Spectrum (D₂O) |

|---|---|

| 2-Methoxybenzoic acid | Link to Spectrum hmdb.ca |

This table provides links to predicted NMR spectra for educational and comparative purposes.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of this compound through fragmentation analysis. The typical molecular weight of this compound is approximately 166.17 g/mol .

In electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, the molecule readily loses a proton to form the [M-H]⁻ ion, which can be observed in the mass spectrum. Further fragmentation of this molecular ion provides valuable structural information. For instance, the fragmentation of methoxybenzoic acid derivatives often involves the neutral loss of conjugated sugar moieties, if present, followed by decarboxylation. researchgate.net

The fragmentation patterns can be complex and are influenced by the position of the substituents on the benzoic acid ring. "Ortho" and "para" effects can lead to characteristic fragmentation pathways in the electron ionization mass spectra of derivatized hydroxy, mercapto, and amino benzoic acids. nih.gov For example, the fragmentation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) shows a characteristic pattern that can be compared with that of other methoxybenzoic acid isomers. researchgate.netresearchgate.net

For related compounds like the methyl ester of 3-methoxybenzoic acid, the electron ionization mass spectrum is available in databases like the NIST WebBook, providing a reference for comparison. nist.gov Similarly, the mass spectrum of 3-methoxy-4-methylbenzoic acid is also documented. nist.gov

Table 2: Key Mass Spectrometry Data for this compound and a Related Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 55289-06-0 scbt.com | C₉H₁₀O₃ scbt.com | 166.18 scbt.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the carboxylic acid and methoxy groups.

The carboxylic acid group exhibits two distinct absorptions: a very broad O-H stretching band in the region of 2500–3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1680-1710 cm⁻¹. libretexts.org The broadness of the O-H stretch is due to hydrogen bonding, which often occurs as dimers in the solid state. libretexts.orgscispace.com

The presence of the methoxy group and the aromatic ring also gives rise to specific IR absorptions. The C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations can be observed in the fingerprint region of the spectrum. cdnsciencepub.comaip.org The exact positions of these bands can be influenced by the substitution pattern on the benzene ring. cdnsciencepub.comrsc.org For instance, the IR spectra of substituted sodium benzoates in deuterium (B1214612) oxide solution have been studied to understand substituent effects on the carboxylate stretching frequencies. cdnsciencepub.com

Table 3: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) libretexts.org |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of an acidified water-acetonitrile or water-methanol mixture, is a common approach for separating benzoic acid derivatives. vu.edu.aumdpi.comresearchgate.net UV detection is typically used, with the wavelength set to an absorbance maximum of the compound, often around 220 nm. epa.gov

LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the trace analysis of benzoic acid derivatives in complex matrices. vu.edu.aumdpi.comresearchgate.net The development of LC-MS/MS methods often involves optimizing the mobile phase composition, gradient elution, and mass spectrometric parameters, such as collision energy for fragmentation. mdpi.com For instance, a qualitative HPLC-ESI-MS/MS method was developed for the analysis of various hydroxybenzoic acids and related derivatives, including methoxylated benzoic acids. vu.edu.au Derivatization can also be employed to enhance the chromatographic and mass spectrometric properties of the analytes. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While carboxylic acids themselves are generally not volatile enough for direct GC analysis, they can be readily analyzed after conversion to more volatile derivatives, such as methyl esters or trimethylsilyl (B98337) (TMS) esters. researchgate.netresearchgate.net

The derivatization process not only increases volatility but can also improve chromatographic peak shape and provide characteristic mass spectra for identification. nih.govresearchgate.net For example, a GC-MS method for the quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives has been described. researchgate.net The fragmentation patterns of these derivatives in the mass spectrometer provide valuable information for structure elucidation and isomer differentiation. nih.gov GC-MS has been used to identify various benzoic acid derivatives, including methoxy-substituted ones, in complex mixtures like plant extracts. who.intresearchgate.netajmb.org

Computational Chemistry and Molecular Modeling Studies of 3 Methoxy 2 Methylbenzoic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methoxy-2-methylbenzoic acid and its analogues, these methods, particularly Density Functional Theory (DFT), are employed to elucidate their electronic structure and predict their reactivity.

DFT studies, using methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can effectively model the electronic environment of these molecules. researchgate.net Such calculations provide optimized geometric parameters, including bond lengths and angles, which often show good correlation with experimental data from techniques like X-ray diffraction. orientjchem.orgresearchgate.net For instance, in a study on 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations revealed slight distortions in the benzene (B151609) ring from a perfect planar structure due to the influence of the carboxylic acid, methoxy (B1213986), and fluorine substituent groups. orientjchem.orgresearchgate.net

A key aspect of these computational studies is the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEg) is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.net A smaller energy gap suggests that the molecule is more reactive and polarizable.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. epstem.net These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which is crucial for predicting how the molecule will interact with other reagents or biological targets. For benzoic acid derivatives, these calculations help in understanding regioselectivity in substitution reactions.

Table 1: Quantum Chemical Parameters Calculated for Benzoic Acid Analogues

| Parameter | Method | Significance | Reference |

| Optimized Geometry | DFT (B3LYP, B3PW91) | Predicts bond lengths, bond angles, and dihedral angles. | orientjchem.orgepstem.net |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and stability. | researchgate.netepstem.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic reactions. | epstem.net |

| Mulliken Atomic Charges | DFT, Hartree-Fock (HF) | Describes the electronic charge distribution across the atoms. | epstem.netajchem-b.com |

| Thermodynamic Properties | DFT | Calculates parameters like total energy and dipole moment. | epstem.netajchem-b.com |

These theoretical calculations form the basis for understanding the molecule's intrinsic properties, which in turn informs predictions about its behavior in more complex biological systems.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. researchgate.net These methods are instrumental in drug discovery and design. researchgate.netmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.netjchemlett.com The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on binding energy. jchemlett.com For example, docking studies have been performed on benzoic acid derivatives to investigate their binding modes with various enzymes, including protein tyrosine phosphatase 1B (PTP1B), SARS-CoV-2 main protease, and fungal CYP53. researchgate.netmdpi.comresearchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. researchgate.netjchemlett.com

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov MD simulations model the atomic movements of the system, providing insights into the dynamic behavior and conformational changes of the complex. nih.govresearchgate.net This helps to validate the docking results and provides a more realistic view of the binding interactions in a simulated physiological environment. researchgate.netbohrium.com For instance, MD simulations can confirm if the key interactions identified in docking are maintained over the course of the simulation, indicating a stable binding mode. nih.gov

Table 2: Examples of Molecular Docking and Dynamics Studies on Benzoic Acid Analogues

| Ligand/Analogue | Target Protein | Computational Method | Key Findings | Reference(s) |

| 3-acetamido-4-methyl benzoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Molecular Docking | Identified binding modes and interactions within the PTP1B active site. | researchgate.net |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Molecular Docking, DFT | Predicted binding affinities and interactions with active site amino acids like GLU166 and HIS41. | mdpi.com |

| Benzoic acid derivatives | Fungal CYP53 | Molecular Docking | Investigated potential antifungal activity by predicting binding to a fungal-specific target. | researchgate.net |

| BIBR1532-related analogues | Telomerase | Molecular Docking, MD Simulation | Evaluated binding mode and stability of potent telomerase inhibitors. | bohrium.com |

These simulation techniques are crucial for understanding the mechanism of action at a molecular level and for the rational design of analogues with improved binding affinity and selectivity.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. researchgate.net Computational approaches have become indispensable in developing quantitative structure-activity relationship (QSAR) models, which mathematically correlate molecular descriptors with activity. researchgate.netsemanticscholar.org

For this compound and its analogues, computational SAR modeling helps in identifying the structural features that are critical for a specific biological effect. iomcworld.com This involves generating a series of derivatives and using computational methods to calculate various physicochemical and structural descriptors. These descriptors can include properties like hydrophobicity (ClogP), ionization potential (pKa), and steric and electronic parameters derived from quantum chemical calculations. semanticscholar.org

By analyzing these descriptors alongside experimental activity data, models can be built to predict the activity of new, unsynthesized compounds. semanticscholar.orgiomcworld.com This predictive power significantly accelerates the process of lead optimization in drug discovery. For example, QSAR models have been successfully derived for benzoic acid derivatives to predict their antioxidant and anti-sickling activities. semanticscholar.orgiomcworld.com

Molecular modeling is a key component of SAR, as it allows for the rational design of derivatives. iomcworld.com By understanding the 3D structure of the target's binding site (often from X-ray crystallography or homology modeling), medicinal chemists can design molecules with functional groups strategically positioned to maximize favorable interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues. iomcworld.comresearchgate.net SAR studies on various benzoic acid analogues have highlighted the importance of the position and nature of substituents on the benzene ring for activities like anticancer and antifungal effects. researchgate.netnih.gov The presence and location of groups like methoxy, fluoro, and methyl can significantly influence the compound's potency and selectivity. nih.gov

Biological and Biochemical Interactions of 3 Methoxy 2 Methylbenzoic Acid Derivatives

Mechanisms of Action of Pharmacologically Relevant Derivatives

The pharmacological effects of 3-methoxy-2-methylbenzoic acid derivatives are largely dictated by their specific structural modifications, which determine their interaction with biological targets.

Mimicry of Endogenous Hormones (e.g., Ecdysone (B1671078) in Insect Growth Regulators like Methoxyfenozide)

A prominent example of a this compound derivative is methoxyfenozide (B170004), an insecticide that functions as an insect growth regulator. scimplify.comfao.org Its primary mechanism of action involves mimicking the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). scimplify.comnih.govnih.gov Methoxyfenozide is a diacylhydrazine insecticide that acts as a potent agonist of the ecdysone receptor. fao.orgnih.govwho.int This binding initiates a premature and incomplete molting process in lepidopteran larvae, ultimately leading to their death. scimplify.comekb.egscielo.br The continuous binding of methoxyfenozide to ecdysteroid receptors disrupts the normal hormonal cycle required for successful molting. ekb.eg

This targeted mode of action provides selectivity against specific caterpillar pests while demonstrating a good safety margin for many non-target organisms, including beneficial insects. scimplify.comnih.gov

Ligand-Receptor Binding Specificity Studies

The efficacy of methoxyfenozide is rooted in its high binding affinity and specificity to the ecdysone receptor complex (EcR:USP) in target insects. nih.gov Studies have shown that methoxyfenozide binds with very high affinity to this receptor complex in lepidopteran insects. nih.gov The tert-butyl and methoxy (B1213986) groups present in the structure of related compounds are thought to enhance stability and receptor binding specificity.

The specificity of this ligand-receptor interaction is crucial for its insecticidal activity. Research into the structural requirements for binding has helped in the design of other potent insect growth regulators. For instance, new esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and shown to be potent agonists for 5-HT4 receptors. acs.org

Antimicrobial, Anti-inflammatory, and Antioxidant Properties of Derivatives

Derivatives of benzoic acid, including those with methoxy and methyl substitutions, have been investigated for a variety of other biological activities.

In Vitro and In Silico Investigations of Bioactivity

Various studies have explored the antimicrobial, anti-inflammatory, and antioxidant potential of this compound and related structures. Research has indicated that benzoic acid derivatives can possess antimicrobial properties against a range of microorganisms, as well as anti-inflammatory and antioxidant capabilities. ontosight.ai

Antimicrobial Activity: Some benzoic acid derivatives have shown significant antimicrobial properties. For example, hydrazide-hydrazones of 3-methoxybenzoic acid have demonstrated promising antibacterial activity, particularly against Bacillus spp. nih.gov Analogs of benzoic acid derivatives have also shown antibacterial activity against S. aureus. However, the addition of methoxy groups can sometimes decrease antifungal effects. nih.gov The position of substituents on the benzoic ring has been shown to affect antibacterial activity against E. coli. nih.gov

Anti-inflammatory Properties: The anti-inflammatory potential of these compounds has been noted, with some derivatives inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in managing inflammatory conditions. cymitquimica.com

Antioxidant Activity: The presence of methoxy and hydroxyl groups can enhance the ability of these compounds to scavenge free radicals and reduce oxidative stress. In vitro assays have demonstrated the potential of some derivatives to neutralize reactive oxygen species. The position of the hydroxyl group is a key factor in the antioxidant activity of hydroxybenzoic acid derivatives. researchgate.netsemanticscholar.org Theoretical studies have also been conducted to understand the antioxidant mechanisms of benzoic acid derivatives. preprints.org

In silico studies, such as molecular docking, have been employed to predict the binding of these derivatives to biological targets and to elucidate their mechanisms of action at a molecular level. nih.govresearchgate.netresearchgate.net These computational approaches help in understanding the structure-activity relationships and in designing new compounds with enhanced bioactivity. nih.gov

Metabolic Fate and Biotransformation Pathways of Related Compounds in Biological Systems

The metabolism of this compound derivatives, particularly methoxyfenozide, has been studied in various biological systems to understand their persistence and breakdown products.

Identification of Metabolites and Conjugates (e.g., Glucuronides of Methoxyfenozide)

In mammals, such as rats, orally administered methoxyfenozide is rapidly absorbed and extensively metabolized. who.intapvma.gov.aufederalregister.gov The primary metabolic pathways involve demethylation of the A-ring methoxy group to form a phenol (B47542), which is then often conjugated with glucuronic acid to form a glucuronide. nih.govwho.intfederalregister.govfao.org Hydroxylation of the methyl groups on the B-ring is another significant route of metabolism. nih.govwho.intapvma.gov.aufederalregister.gov

Over 30 metabolites of methoxyfenozide have been identified in rat urine, feces, and bile. nih.govwho.intfao.org The parent compound and its metabolites are primarily excreted in the feces. who.intfederalregister.gov Similar metabolic pathways, including demethylation and conjugation, are observed in other animals like goats and hens, as well as in plants, although the extent of transformation can vary. apvma.gov.aufao.org In some animal tissues, the A-ring phenol glucuronide is a major metabolite. apvma.gov.aufao.org

The table below summarizes the key metabolic reactions of methoxyfenozide.

| Metabolic Reaction | Description | Resulting Metabolites |

| Demethylation | Removal of the methyl group from the methoxy group on the A-ring. | A-ring phenol nih.govwho.intapvma.gov.aufao.org |

| Hydroxylation | Addition of a hydroxyl group to the methyl groups on the B-ring. | B-ring alcohols and carboxylic acids who.intapvma.gov.aufao.org |

| Conjugation | Attachment of a molecule, such as glucuronic acid or glucose, to a metabolite. | A-ring phenol glucuronide, glucose conjugates of A-ring and B-ring alcohols apvma.gov.aufao.orgcornell.edu |

| Cleavage | Minor pathway involving the breaking of the amide bridge between the two aromatic rings. | Cleaved ring structures who.int |

Enterohepatic Circulation and Excretion Mechanisms

The metabolic fate of derivatives of this compound is significantly influenced by enterohepatic circulation, a process involving secretion into bile, passage into the intestine, and subsequent reabsorption. This circulatory route, coupled with specific excretion mechanisms, dictates the persistence and clearance of these compounds from the body.

Research on methoxyfenozide, a derivative of this compound, provides key insights into these processes. In studies conducted on rats, methoxyfenozide was observed to be rapidly absorbed, metabolized, and almost entirely excreted within 48 hours. federalregister.govregulations.gov A pronounced enterohepatic circulation was identified for this compound. federalregister.gov The primary pathway for excretion was through the feces, accounting for 86-97% of the administered dose, while a smaller fraction (5-13%) was eliminated in the urine. federalregister.govregulations.gov This distribution highlights the significance of biliary excretion for this derivative.

The metabolic transformations preceding excretion are crucial for rendering the compounds suitable for elimination. For methoxyfenozide, metabolism primarily occurs through two main reactions: O-demethylation of the methoxy group on the A-ring and oxidative hydroxylation of the methyl groups on the B-ring. regulations.gov Following these initial steps, the resulting metabolites are conjugated with glucuronic acid. federalregister.govregulations.gov

Glucuronide conjugation is a well-established detoxification mechanism in mammals. federalregister.govregulations.gov This process increases the polarity and water solubility of the metabolites, which facilitates their excretion from the body through bile and urine. federalregister.govregulations.gov The formation of these more water-soluble glucuronide conjugates is a critical step that enables efficient clearance. federalregister.gov In general, conjugation increases the molecular weight of compounds, which tends to promote their secretion into bile. wur.nl Once in the intestine, these conjugates can be acted upon by the gut microbiota, potentially being hydrolyzed and reabsorbed into circulation. wur.nl

The enterohepatic circulation of another benzoic acid derivative, 2-[3'-(2"-quinolyl-methoxy)phenylamino]benzoic acid (QMPB), has also been demonstrated in rats, with indications of similar pathways in dogs and humans. nih.gov In rats, excretion of QMPB was almost entirely via the bile, predominantly as its glucuronide conjugate, with negligible amounts found in the urine. nih.gov This further supports the role of biliary secretion and enterohepatic circulation as a major pathway for complex benzoic acid derivatives. nih.gov

Table 1: Excretion Profile of Methoxyfenozide in Rats

| Excretion Route | Percentage of Administered Dose (%) |

| Feces | 86 - 97 |

| Urine | 5 - 13 |

Source: federalregister.govregulations.gov

Table 2: Principal Metabolic Transformations of Methoxyfenozide

| Metabolic Reaction | Description |

| O-demethylation | Removal of the methyl group from the A-ring's methoxy group. |

| Oxidative Hydroxylation | Addition of a hydroxyl group to the B-ring's methyl groups. |

| Glucuronidation | Conjugation with glucuronic acid to form more polar metabolites. |

常见问题

Basic: What synthetic routes are recommended for preparing 3-Methoxy-2-methylbenzoic acid with high purity?

Methodological Answer:

The synthesis of this compound can be optimized via Friedel-Crafts acylation or carboxylation of substituted toluene derivatives. Key steps include:

- Reagent Selection : Use methoxy-substituted benzaldehyde intermediates (e.g., 3-methoxy-2-methylbenzaldehyde) and oxidizing agents like potassium permanganate under controlled pH .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Characterization : Validate purity via HPLC (C18 column, methanol:water mobile phase) and structural confirmation using H/C NMR (e.g., methoxy proton at δ ~3.8 ppm, aromatic protons in δ 6.5–7.5 ppm) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

DFT studies (e.g., B3LYP/6-31G* basis set) can model the compound’s electronic structure:

- Exchange-Correlation Functionals : Incorporate exact exchange terms to improve accuracy in calculating ionization potentials and electron affinities, as demonstrated in thermochemical studies .

- Reactivity Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity for substitution reactions.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous or organic solvent environments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm).

- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M-H] and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

Contradictions in literature data (e.g., CAS registry conflicts ) require:

- Reproducibility Checks : Synthesize the compound using peer-reviewed protocols and compare melting points via differential scanning calorimetry (DSC).

- Crystallography : Use single-crystal X-ray diffraction (SHELX software ) to confirm molecular packing and polymorphism.

- Cross-Validation : Compare with analogs like 3-Hydroxy-2-methylbenzoic acid (mp 215–217°C ) to assess substituent effects.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers away from oxidizers; label with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced: What crystallographic challenges arise in structural elucidation of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from acetone/water mixtures improves crystal quality.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : SHELXL refines thermal parameters and hydrogen bonding (e.g., O-H···O interactions in carboxylic dimers) .

Basic: How does the methoxy group influence the compound’s solubility and acidity?

Methodological Answer:

- Solubility : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces it in non-polar solvents.

- Acidity : The electron-donating methoxy group decreases acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~4.8). Verify via potentiometric titration in aqueous ethanol .

Advanced: What strategies optimize the compound’s use in metal-organic frameworks (MOFs)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。